

# A Comparative Analysis of Fedratinib and Ruxolitinib for the Treatment of Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Myelofibrosis, a chronic and progressive myeloproliferative neoplasm, is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The introduction of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for this disease. This guide provides an objective comparison of the efficacy of two prominent JAK inhibitors, fedratinib (Inrebic®) and ruxolitinib (Jakafi®), supported by data from pivotal clinical trials.

# Mechanism of Action: Targeting the JAK/STAT Pathway

Both fedratinib and ruxolitinib exert their therapeutic effects by inhibiting the constitutively active JAK/STAT signaling pathway, a key driver of myelofibrosis pathogenesis. However, they exhibit different selectivity profiles. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while fedratinib is a selective inhibitor of JAK2 and also demonstrates activity against FMS-like tyrosine kinase 3 (FLT3).[1][2][3] This difference in target inhibition may contribute to variations in their efficacy and safety profiles.





Click to download full resolution via product page

Figure 1: Mechanism of Action of Fedratinib and Ruxolitinib.



## **Efficacy in Treatment-Naïve Patients**

The efficacy of fedratinib and ruxolitinib in patients with intermediate-2 or high-risk myelofibrosis who have not received prior JAK inhibitor therapy has been established in the phase III JAKARTA and COMFORT trials, respectively.

### **Spleen Volume Reduction**

A primary endpoint in myelofibrosis trials is the proportion of patients achieving a spleen volume reduction of ≥35% from baseline.

| Clinical<br>Trial | Treatmen<br>t Arm    | N   | Spleen<br>Volume<br>Reductio<br>n (≥35%)     | Placebo/<br>Control<br>Arm   | N   | Spleen<br>Volume<br>Reductio<br>n (≥35%) |
|-------------------|----------------------|-----|----------------------------------------------|------------------------------|-----|------------------------------------------|
| JAKARTA           | Fedratinib<br>400 mg | 96  | 36% (at week 24, confirmed at week 28)[4][5] | Placebo                      | 96  | 1%[4][5]                                 |
| COMFORT           | Ruxolitinib          | 155 | 41.9% (at<br>week 24)                        | Placebo                      | 154 | 0.7%                                     |
| COMFORT<br>-II    | Ruxolitinib          | 146 | 28.5% (at<br>week 48)                        | Best<br>Available<br>Therapy | 73  | 0%[6]                                    |

Data from the JAKARTA trial for fedratinib and the COMFORT-I and COMFORT-II trials for ruxolitinib.

### **Symptom Response**

Improvement in myelofibrosis-related symptoms is a key secondary endpoint, often measured by a  $\geq$ 50% reduction in the Total Symptom Score (TSS).



| Clinical<br>Trial | Treatmen<br>t Arm    | N   | Symptom<br>Respons<br>e (≥50%<br>reduction<br>in TSS) | Placebo/<br>Control<br>Arm | N   | Symptom Response (≥50% reduction in TSS) |
|-------------------|----------------------|-----|-------------------------------------------------------|----------------------------|-----|------------------------------------------|
| JAKARTA           | Fedratinib<br>400 mg | 91  | 36% (at<br>week 24)<br>[5]                            | Placebo                    | 85  | 7%[5]                                    |
| COMFORT<br>-I     | Ruxolitinib          | 155 | 45.9% (at<br>week 24)                                 | Placebo                    | 154 | 5.3%                                     |

Data from the JAKARTA trial for fedratinib and the COMFORT-I trial for ruxolitinib.

## **Efficacy in Ruxolitinib-Experienced Patients**

Fedratinib has been specifically evaluated in patients who were previously treated with ruxolitinib. The JAKARTA-2 and FREEDOM2 trials provide key data in this setting.

| Clinical<br>Trial | Treatmen<br>t Arm    | N   | Spleen<br>Volume<br>Reductio<br>n (≥35%) | Control<br>Arm                | N  | Spleen<br>Volume<br>Reductio<br>n (≥35%) |
|-------------------|----------------------|-----|------------------------------------------|-------------------------------|----|------------------------------------------|
| JAKARTA-<br>2     | Fedratinib<br>400 mg | 97  | 31% (at<br>end of<br>cycle 6)[7]         | Single-arm<br>study           | -  | -                                        |
| FREEDOM<br>2      | Fedratinib<br>400 mg | 134 | 35.8% (at<br>end of<br>cycle 6)[8]       | Best<br>Available<br>Therapy* | 67 | 6.0%[8]                                  |

In the FREEDOM2 trial, 70.1% of patients in the best available therapy arm received ruxolitinib. [8]

A meta-analysis of eight studies including 960 patients who received fedratinib after prior ruxolitinib treatment showed a 35% spleen volume reduction rate of 39.2% at 6 months.[9]



#### **Overall Survival**

While direct comparisons are limited, both drugs have shown a survival benefit compared to placebo or best available therapy. A pooled analysis of the COMFORT-I and COMFORT-II trials demonstrated that ruxolitinib reduced the risk of death by 35% compared to the control group. [10] Real-world data suggests that in patients who discontinued frontline ruxolitinib, subsequent treatment with fedratinib was associated with improved overall survival compared to non-fedratinib therapies.[11][12][13][14]

## **Experimental Protocols JAKARTA Trial (Fedratinib)**

- Study Design: A randomized, double-blind, placebo-controlled, phase III study.[4]
- Patient Population: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[5]
- Randomization: Patients were randomized to receive fedratinib 400 mg once daily, fedratinib 500 mg once daily, or placebo.[5]
- Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, confirmed by a follow-up scan 4 weeks later.[5]
- Key Secondary Endpoint: The proportion of patients with a ≥50% reduction in the modified Myelofibrosis Symptom Assessment Form (MFSAF) total symptom score at week 24.[5]

### **COMFORT-I Trial (Ruxolitinib)**

- Study Design: A randomized, double-blind, placebo-controlled phase III trial.[15]
- Patient Population: Patients with intermediate-2 or high-risk myelofibrosis.[15]
- Randomization: Patients were randomized in a 1:1 ratio to receive oral ruxolitinib or placebo.
   The starting dose of ruxolitinib was based on the patient's baseline platelet count.[15]
- Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24 as assessed by magnetic resonance imaging (MRI) or computed







tomography (CT).[16]

• Key Secondary Endpoint: The proportion of patients with a ≥50% improvement from baseline in the Total Symptom Score at week 24.



## Generalized Clinical Trial Workflow for Myelofibrosis Patient Screening (Inclusion/Exclusion Criteria) Baseline Assessment (Spleen Volume, Symptom Score) Treatment Period (Drug vs. Placebo/BAT) Follow-up Assessments (Regular Intervals) **Primary Endpoint Analysis** (e.g., Spleen Response at Week 24) Secondary Endpoint Analysis (e.g., Symptom Response, Survival) Long-term Follow-up and

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. targetedonc.com [targetedonc.com]
- 2. ajmc.com [ajmc.com]
- 3. patientpower.info [patientpower.info]
- 4. ashpublications.org [ashpublications.org]
- 5. Team reports phase 3 results with abandoned MPN drug | MDedge [mdedge.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy - Conference Correspondent [conference-correspondent.com]
- 8. Fedratinib Improved Myelofibrosis Management Compared With Ruxolitinib | Docwire News [docwirenews.com]
- 9. ascopubs.org [ascopubs.org]
- 10. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Real-world outcomes with fedratinib therapy in patients who discontinued ruxolitinib for primary myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-world outcomes with fedratinib therapy in patients who discontinued ruxolitinib for primary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Analysis of Fedratinib and Ruxolitinib for the Treatment of Myelofibrosis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15623405#comparing-fedratinib-and-ruxolitinib-efficacy-in-myelofibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com